(+/-)-Muscarine chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

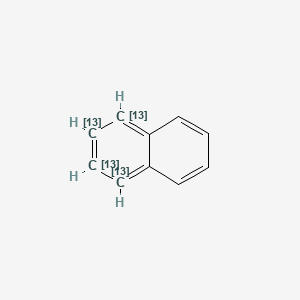

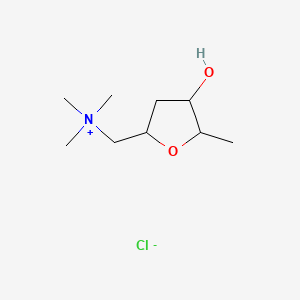

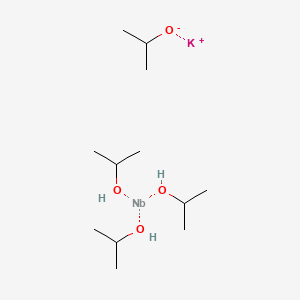

(+/-)-Muscarine chloride is a useful research compound. Its molecular formula is C9H20ClNO2 and its molecular weight is 209.71 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The primary target of (+/-)-Muscarine chloride is the gamma-aminobutyric acid (GABA)-gated chloride channel (GABACl) selective for mites . GABA is an inhibitory neurotransmitter in the nervous system, and its receptors play a crucial role in maintaining the balance between neuronal excitation and inhibition.

Mode of Action

This compound acts as a non-competitive antagonist of the GABACl . This means that it binds to a site on the GABACl that is distinct from the active site, altering the receptor’s conformation and reducing its affinity for GABA. This results in a decrease in chloride ion conductance, leading to a reduction in neuronal inhibition .

Biochemical Pathways

The action of this compound on GABACl affects the biochemical pathways involving GABA. By antagonizing GABACl, this compound disrupts the normal flow of chloride ions across the neuronal membrane, altering the membrane potential and affecting the transmission of nerve signals . This can have downstream effects on various physiological processes controlled by the nervous system.

Pharmacokinetics

Like other chloride channel antagonists, it is likely to be absorbed into the bloodstream after administration, distributed throughout the body, metabolized by the liver, and excreted in the urine .

Result of Action

The antagonistic action of this compound on GABACl results in a decrease in neuronal inhibition, which can lead to increased neuronal excitability. This can have various effects at the molecular and cellular levels, depending on the specific neurons and circuits involved .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the presence of other substances that also bind to GABACl could potentially affect the action of this compound. Additionally, factors such as temperature, pH, and the presence of other ions could potentially affect the stability and efficacy of this compound .

Propiedades

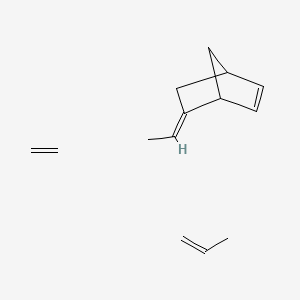

| { "Design of the Synthesis Pathway": "The synthesis pathway for (+/-)-Muscarine chloride involves the reaction of muscone with hydroxylamine hydrochloride to form muscimol, which is then reacted with hydrochloric acid to form (+/-)-Muscarine chloride.", "Starting Materials": [ "Muscone", "Hydroxylamine hydrochloride", "Hydrochloric acid" ], "Reaction": [ "Muscone is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide to form muscimol.", "The resulting muscimol is then reacted with hydrochloric acid to form (+/-)-Muscarine chloride." ] } | |

Número CAS |

2936-25-6 |

Fórmula molecular |

C9H20ClNO2 |

Peso molecular |

209.71 g/mol |

Nombre IUPAC |

[(2R,4S,5R)-4-hydroxy-5-methyloxolan-2-yl]methyl-trimethylazanium;chloride |

InChI |

InChI=1S/C9H20NO2.ClH/c1-7-9(11)5-8(12-7)6-10(2,3)4;/h7-9,11H,5-6H2,1-4H3;1H/q+1;/p-1/t7-,8-,9+;/m1./s1 |

Clave InChI |

WUFRNEJYZWHXLC-ZXKHYXLDSA-M |

SMILES isomérico |

C[C@@H]1[C@H](C[C@@H](O1)C[N+](C)(C)C)O.[Cl-] |

SMILES |

CC1C(CC(O1)C[N+](C)(C)C)O.[Cl-] |

SMILES canónico |

CC1C(CC(O1)C[N+](C)(C)C)O.[Cl-] |

Color/Form |

STOUT PRISMS FROM ETHANOL + ACETONE |

melting_point |

180-181 °C |

Descripción física |

Extremely hygroscopic solid; [Merck Index] |

Pictogramas |

Irritant |

Solubilidad |

VERY SOL IN WATER, ETHANOL; SLIGHTLY SOL IN CHLOROFORM, ETHER, ACETONE |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[Ala11,D-Leu15]-Orexin B](/img/structure/B3182885.png)